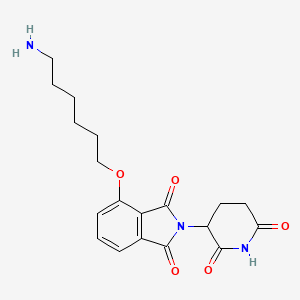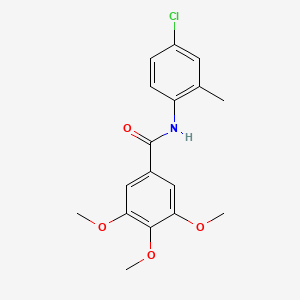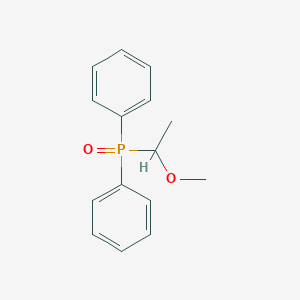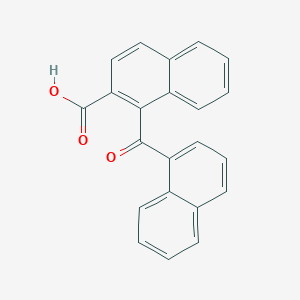![molecular formula C9H14O B11938424 3-Ethenylbicyclo[2.2.1]heptan-3-ol CAS No. 61063-16-9](/img/structure/B11938424.png)
3-Ethenylbicyclo[2.2.1]heptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylbicyclo[221]heptan-3-ol is a bicyclic compound with a unique structure that includes a hydroxyl group and an ethenyl group This compound is part of the norbornane family, which is known for its rigid bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[2.2.1]heptan-3-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions can yield the desired bicyclic compound. For instance, the reaction of cyclopentadiene with an appropriate dienophile can produce the norbornene structure, which can then be functionalized to introduce the hydroxyl and ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by specific functionalization steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 3-ethenylbicyclo[2.2.1]heptan-3-one.
Reduction: Formation of 3-ethylbicyclo[2.2.1]heptan-3-ol.
Substitution: Formation of 3-halobicyclo[2.2.1]heptan-3-ol derivatives.
Aplicaciones Científicas De Investigación
3-Ethenylbicyclo[2.2.1]heptan-3-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Ethenylbicyclo[221]heptan-3-ol involves its interaction with molecular targets through its hydroxyl and ethenyl groups The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, such as addition or polymerization
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethylbicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-ol
- exo-2,3-Epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides
Uniqueness
3-Ethenylbicyclo[2.2.1]heptan-3-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the norbornane structure. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and industrial applications. The rigid bicyclic structure also contributes to its stability and specificity in reactions.
Propiedades
Número CAS |
61063-16-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-ethenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H14O/c1-2-9(10)6-7-3-4-8(9)5-7/h2,7-8,10H,1,3-6H2 |
Clave InChI |
KRHWBSKOSUBJED-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)



![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)

